(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride (R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1353999-43-5
VCID: VC6430376
InChI: InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1
SMILES: C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl
Molecular Formula: C13H17ClN2O3
Molecular Weight: 284.74

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

CAS No.: 1353999-43-5

Cat. No.: VC6430376

Molecular Formula: C13H17ClN2O3

Molecular Weight: 284.74

* For research use only. Not for human or veterinary use.

(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride - 1353999-43-5

Specification

CAS No. 1353999-43-5
Molecular Formula C13H17ClN2O3
Molecular Weight 284.74
IUPAC Name N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Standard InChI InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H/t10-;/m1./s1
Standard InChI Key FJGDKTJVGAATQS-HNCPQSOCSA-N
SMILES C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride, reflects its stereochemistry and functional groups. The benzodioxine core consists of a fused benzene ring with two oxygen atoms at the 1,4-positions, while the (R)-pyrrolidin-3-yl group introduces a chiral center critical for potential receptor interactions.

Molecular Descriptors

Key identifiers include:

  • SMILES: C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl

  • InChIKey: FJGDKTJVGAATQS-HNCPQSOCSA-N

  • Molecular Formula: C₁₃H₁₇ClN₂O₃

The hydrochloride salt enhances solubility in polar solvents, though exact solubility data remain unreported. Computational models predict moderate lipophilicity, suggesting potential blood-brain barrier permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight284.74 g/mol
CAS Number1353999-43-5
IUPAC NameN-[(3R)-pyrrolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
XLogP3~1.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

The synthesis involves a multi-step process beginning with functionalization of the benzodioxine core. A representative pathway includes:

Amide Bond Formation

  • Activation of Carboxylic Acid: The 2,3-dihydrobenzo[b][1,dioxine-6-carboxylic acid is activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).

  • Nucleophilic Substitution: The activated intermediate reacts with (R)-pyrrolidin-3-amine under inert conditions to form the carboxamide bond.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Purification and Characterization

Purification typically employs recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients). Final characterization uses NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm stereochemistry and purity.

Cell LineEC₅₀ (μM)
AGS20.3
KATOIII35.9
SNU-1617.7

Pharmacological Considerations

The (R)-enantiomer’s stereochemistry may confer selectivity toward chiral biological targets, a hypothesis supported by enantioselective activity in related compounds. Metabolic stability studies are pending, but the pyrrolidine ring’s rigidity likely reduces susceptibility to cytochrome P450 oxidation.

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteomics and RNA sequencing in treated cells.

  • Structural Optimization: Modify the pyrrolidine or benzodioxine moieties to enhance potency and pharmacokinetics.

  • In Vivo Toxicology: Assess acute and chronic toxicity in animal models to establish safety profiles.

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